molecular formula C15H17N3O3S B2442506 1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea CAS No. 1207015-32-4

1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea

Cat. No. B2442506
M. Wt: 319.38
InChI Key: PQZGJRRGQBVUKK-UHFFFAOYSA-N
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Description

The compound “1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea” is a complex organic molecule that contains several functional groups, including an allyl group, a thiazole ring, a phenyl ring with two methoxy groups, and a urea group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The phenyl ring is a six-membered carbon ring with alternating double and single bonds, and the methoxy groups are oxygen atoms bonded to a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the allyl group could participate in reactions with electrophiles, and the urea group could react with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the nonpolar phenyl and allyl groups could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural elucidation of various urea and thiazole derivatives, including compounds structurally related to 1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea. These studies involve the synthesis of novel compounds through reactions involving isocyanates and amino-thiazoles or other related methods, followed by characterization using techniques like NMR, X-ray diffraction, and spectroscopy. For instance, Ling et al. (2008) detailed the synthesis and biological evaluation of novel thiazolyl urea derivatives, showing some compounds possess promising antitumor activities (Ling et al., 2008).

Biological Activities

The biological activities of thiazole and urea derivatives have been a significant area of interest, with studies revealing diverse potential applications, particularly in anticancer and antimicrobial therapies. Investigations into the antiproliferative activities of diaryl urea derivatives against various cancer cell lines have highlighted significant effects, suggesting these compounds as potential anticancer agents. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects on cancer cell lines, positioning them as potential BRAF inhibitors for further research (Feng et al., 2020).

Antioxidant Properties

Thiazole analogues possessing urea, thiourea, and selenourea functionalities have been synthesized and assessed for their antioxidant capabilities. These compounds, characterized by their structural diversity, have shown potent antioxidant activities, suggesting their utility as new antioxidant agents. For example, Bhaskara Reddy et al. (2015) found that compounds with selenourea functionality and halogen groups exhibited potent activity, underlining their significance as potent antioxidants (Bhaskara Reddy et al., 2015).

Corrosion Inhibition

Urea derivatives have also been explored for their application in corrosion inhibition, particularly for protecting metals like steel in acidic environments. Mistry et al. (2011) evaluated 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in HCl solutions, demonstrating their effectiveness in forming protective layers on the steel surface to prevent corrosion (Mistry et al., 2011).

Catalytic Applications

The use of urea derivatives in catalysis, especially in the epoxidation of allylic alcohols, has been documented, showcasing their role in enhancing selectivity and conversion rates. Owens and Abu‐Omar (2000) reported the epoxidation of alkenes and allylic alcohols in ionic liquids using methyltrioxorhenium and urea hydrogen peroxide, highlighting excellent conversions and selectivities (Owens & Abu‐Omar, 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-4-7-16-14(19)18-15-17-12(9-22-15)11-8-10(20-2)5-6-13(11)21-3/h4-6,8-9H,1,7H2,2-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZGJRRGQBVUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea

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